REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].[CH3:9][C:10]1[O:14][N:13]=[CH:12][C:11]=1[C:15](Cl)=[O:16]>O>[CH3:9][C:10]1[O:14][N:13]=[CH:12][C:11]=1[C:15]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
58.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NO1)C(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by shaking with 200 ml of methylene chloride
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above 35° C
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with 300 ml methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted once more
|
Type
|
WASH
|
Details
|
The combined methylene chloride phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NO1)C(=O)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |